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Compound Name: Vinyloxytrimethylsilane

Cat. No.: B1662004 Get Quote

Abstract
Vinyloxytrimethylsilane, also known as (Trimethylsiloxy)ethylene, is a pivotal reagent in

modern organic chemistry, belonging to the class of silyl enol ethers. Its unique bifunctionality,

combining the reactivity of a vinyl group with the properties of a silyl ether, makes it an

indispensable tool for carbon-carbon bond formation and as a stable, isolable equivalent of an

acetaldehyde enolate. This guide provides an in-depth exploration of its core molecular

properties, synthesis, spectroscopic characterization, and critical applications in complex

molecular synthesis, particularly within the context of pharmaceutical and materials science

research. The narrative emphasizes the mechanistic rationale behind its reactivity and provides

field-tested protocols to ensure reproducibility and safety.

Core Molecular Profile and Physicochemical
Properties
Vinyloxytrimethylsilane (CAS No. 6213-94-1) is the simplest enol ether of acetaldehyde,

where the enolic proton is replaced by a trimethylsilyl (TMS) group.[1][2] This structural

modification is not trivial; the TMS group imparts significant stability compared to the transient

parent enol, allowing the compound to be isolated, purified, and stored.[3] However, it remains

sufficiently reactive to serve as a potent nucleophile under controlled conditions. Its

fundamental role is to act as a synthetic equivalent of the acetaldehyde α-carbanion, a synthon

that is otherwise challenging to generate and control.
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The physical and chemical properties of Vinyloxytrimethylsilane are summarized in the table

below, providing essential data for experimental design and safety assessments.

Property Value Source(s)

Molecular Formula C₅H₁₂OSi [4]

Molecular Weight 116.23 g/mol [4]

CAS Number 6213-94-1

Appearance Colorless liquid [5]

Boiling Point 74 °C (lit.) [3][5]

Density 0.779 g/mL at 25 °C (lit.) [3][5]

Refractive Index (n20/D) 1.389 (lit.) [3][5]

Flash Point -19 °C (-2.2 °F) - closed cup [6]

Synonyms
(Trimethylsiloxy)ethylene,

TMSO-ethene
[1]

Spectroscopic and Analytical Characterization
Validation of the structural integrity of Vinyloxytrimethylsilane is paramount before its use in

sensitive synthetic sequences. Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are the primary analytical tools for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the

structure. Key expected signals include a sharp singlet around 0.2 ppm corresponding to the

nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). The vinyl protons exhibit a

characteristic splitting pattern in the 4.0-6.5 ppm region, consistent with an AMX spin system,

confirming the presence and stereochemistry of the double bond.

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methyl carbons of

the TMS group near 0 ppm, along with two distinct signals for the vinyl carbons, typically

between 85 and 155 ppm.
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Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying key functional

groups.[7][8] The spectrum of Vinyloxytrimethylsilane is characterized by a strong C=C

stretching vibration around 1645 cm⁻¹. Additionally, a strong absorption band corresponding

to the Si-O-C linkage is observed in the 1050-1250 cm⁻¹ region. The absence of a broad O-

H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1715 cm⁻¹) confirms the

successful conversion of the parent carbonyl/enol to the silyl enol ether.[7]

Synthesis: Mechanism and Experimental Protocol
The synthesis of silyl enol ethers, including Vinyloxytrimethylsilane, is a cornerstone

transformation in organosilicon chemistry. The most common and reliable method involves the

"trapping" of a ketone enolate with an electrophilic silicon source, typically a chlorosilane.

Mechanistic Rationale
The reaction proceeds via the deprotonation of an enolizable carbonyl compound (in this case,

acetaldehyde or a precursor) by a non-nucleophilic base, such as triethylamine (Et₃N), to form

a transient enolate. This highly reactive enolate is immediately intercepted, or "trapped," by

chlorotrimethylsilane (TMSCl). The driving force is the formation of a strong Si-O bond and a

stable salt byproduct (triethylammonium chloride). The use of an amine base is critical as it

also serves to neutralize the HCl generated during the reaction.[9]
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Caption: Synthesis pathway of Vinyloxytrimethylsilane via enolate trapping.

Experimental Protocol: Synthesis from Acetaldehyde
Precursors
This protocol is adapted from established procedures and should be performed by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment

(PPE).[9][10]

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a

positive pressure of inert gas (N₂) throughout the reaction.

Reagent Charging: To the flask, add anhydrous solvent (e.g., 100 mL of DMF) followed by

triethylamine (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).

Cool the mixture to 0 °C in an ice bath.
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Substrate Addition: Add the acetaldehyde source (1.0 equivalent) to the flask.

Silylating Agent Addition: Add chlorotrimethylsilane (1.1 equivalents) to the dropping funnel

and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the

temperature below 5 °C.

Causality Insight: The dropwise addition and low temperature are crucial to control the

exothermic reaction and prevent side reactions, such as self-condensation of the

acetaldehyde. Sodium iodide facilitates the reaction by in-situ formation of the more

reactive iodotrimethylsilane.

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir for 12-16 hours to ensure complete conversion.

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing a

cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a

non-polar solvent (e.g., pentane or diethyl ether, 3 x 50 mL).

Self-Validating Step: The bicarbonate wash neutralizes any remaining acidic species and

removes the triethylammonium salt.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is

then purified by fractional distillation under a nitrogen atmosphere to yield pure

Vinyloxytrimethylsilane (B.P. 74 °C).

Reactivity and Applications in Drug Development
The synthetic utility of Vinyloxytrimethylsilane stems from its ability to function as a stable yet

reactive nucleophile. It is a cornerstone reagent in reactions where a controlled addition of an

acetaldehyde enolate is required.

Key Reaction: The Mukaiyama Aldol Addition
A prime example of its application is the Lewis acid-catalyzed Mukaiyama aldol addition. In this

reaction, the silyl enol ether reacts with an aldehyde or ketone to form a β-siloxy carbonyl

compound, which upon hydrolysis yields the corresponding β-hydroxy carbonyl (aldol) product.
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Expertise & Causality: Unlike traditional base-catalyzed aldol reactions, the Mukaiyama

variant proceeds under mild, aprotic conditions. This prevents side reactions like self-

condensation and allows for high levels of stereocontrol, which is critical in the synthesis of

complex chiral molecules found in many drug candidates. The Lewis acid (e.g., TiCl₄,

BF₃·OEt₂) activates the electrophilic carbonyl partner, making it susceptible to nucleophilic

attack by the silyl enol ether. The reaction's success hinges on the Lewis acid's ability to

coordinate to the carbonyl oxygen without promoting decomposition of the silyl enol ether.
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Caption: The Mukaiyama Aldol addition reaction workflow.

Other Significant Applications
Michael Additions: It serves as a soft nucleophile in conjugate additions to α,β-unsaturated

carbonyl compounds.

C-Acylations: Reaction with acyl chlorides provides a direct route to β-dicarbonyl

compounds.[10]

Cycloadditions: The electron-rich double bond can participate in various cycloaddition

reactions, enabling the construction of complex ring systems.

Handling, Storage, and Safety
Scientific integrity demands rigorous attention to safety and handling protocols.

Vinyloxytrimethylsilane is a hazardous chemical that requires careful management.

Hazards: It is a highly flammable liquid and vapor (Flash Point: -19 °C).[6] It causes skin and

eye irritation. Crucially, it is moisture-sensitive and will hydrolyze in the presence of water

back to acetaldehyde and trimethylsilanol.

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including flame-

retardant lab coats, safety goggles, and chemical-resistant gloves. Ground all equipment to

prevent static discharge.

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon).[2] It should be kept in a cool, dry, well-ventilated area designated for flammable

liquids, away from heat, sparks, and open flames.[3] Recommended storage temperature is

2-8°C.[3][5]

Conclusion
Vinyloxytrimethylsilane is more than a simple reagent; it is a strategic tool that enables

chemists to overcome fundamental challenges in nucleophilic chemistry. Its stability, coupled

with its tunable reactivity, provides a reliable platform for constructing complex molecular

architectures essential for drug discovery and materials science. Understanding its properties,
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synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full

synthetic potential in a safe and effective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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